![molecular formula C11H18N2O2 B2871520 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione CAS No. 1343194-11-5](/img/structure/B2871520.png)
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a chemical compound with the CAS Number: 1343194-11-5 . It has a molecular weight of 210.28 and a molecular formula of C11H18N2O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is 1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a powder that is stored at room temperature . Its molecular weight is 210.28 , and its molecular formula is C11H18N2O2 .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Nitrogen-containing Heterocycles
Research has demonstrated an efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 2,4-Diazaspiro[5.5]undecane derivatives, via double Michael addition reactions. This method yields high-purity compounds within a short reaction time, utilizing active methylene compounds and showcasing the structural diversity achievable with spirocyclic scaffolds (Aggarwal, Vij, & Khurana, 2014).
Novel Functionalized Heterocycles Synthesis
Another study focused on the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot multi-component reaction. This highlights the compound's role in the development of functionalized heterocycles, potentially useful in various pharmacological applications (Li et al., 2014).
Anticonvulsant Profiles
The anticonvulsant potential of new 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has been reported, showing significant efficacy in various screening models. This research underscores the therapeutic relevance of diazaspiro derivatives in treating seizure disorders (Aboul-Enein et al., 2014).
Photophysical and Antimicrobial Studies
Additional studies have explored the photophysical properties and antimicrobial efficacy of diazaspiro compounds, contributing to a broader understanding of their potential applications in materials science and as antimicrobial agents. These investigations not only provide insight into the compounds' electronic properties but also their practical applications beyond the pharmaceutical domain (Aggarwal & Khurana, 2015); (Shroff et al., 2022).
Synthesis of Derivatives for Antitumor Activity
Finally, research on the synthesis of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their evaluation for antitumor activity demonstrates the compound's utility in developing potential anticancer agents. This highlights the compound's versatility and potential in medicinal chemistry applications (Yang et al., 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
10-ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHYTOPGBOXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)NC2(C1=O)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

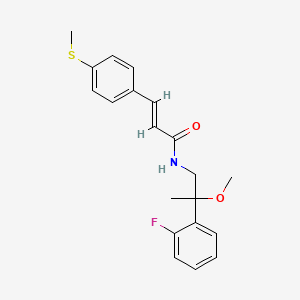
![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)

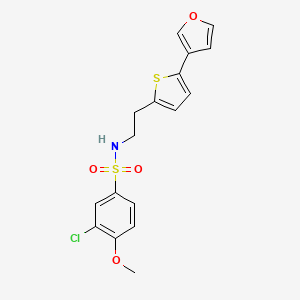
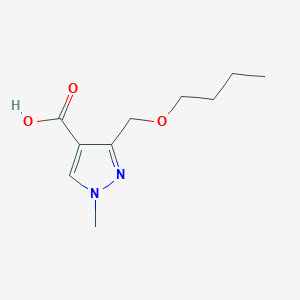
![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)
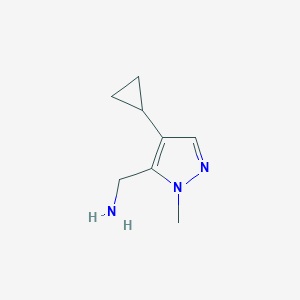
![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)

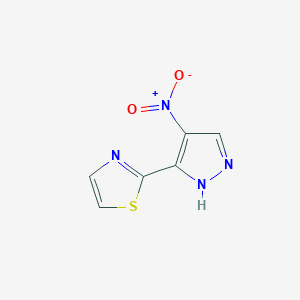
![4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2871459.png)
